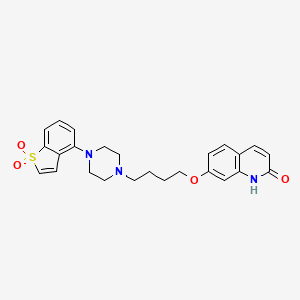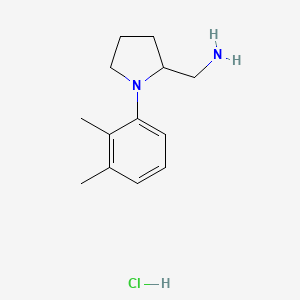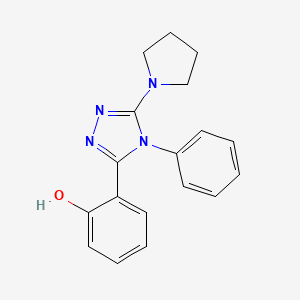
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a triazole ring fused with a phenyl group and a pyrrolidine moiety, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenylhydrazine derivative and an aldehyde can lead to the formation of the triazole ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the cyclization and substitution steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can facilitate the reduction process.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The triazole ring and phenolic group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzaldehyde
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol stands out due to its phenolic group, which imparts unique chemical reactivity and biological activity. The presence of the phenolic group allows for additional interactions with biological targets and provides opportunities for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
82620-02-8 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-phenyl-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-11-5-4-10-15(16)17-19-20-18(21-12-6-7-13-21)22(17)14-8-2-1-3-9-14/h1-5,8-11,23H,6-7,12-13H2 |
InChI Key |
URDUJAKSCVKBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


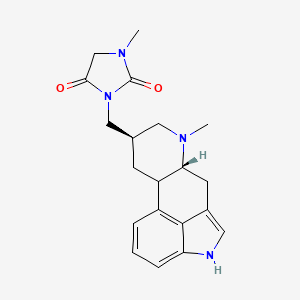
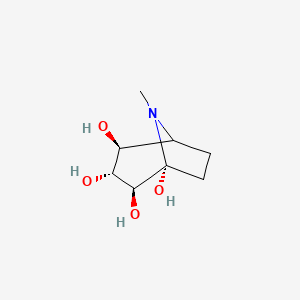
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
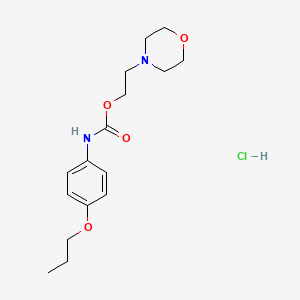
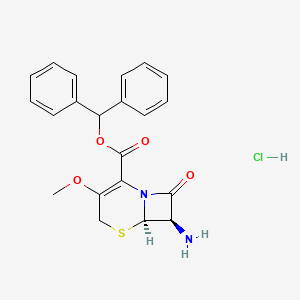
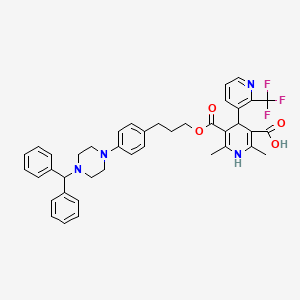
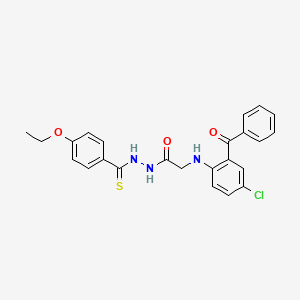
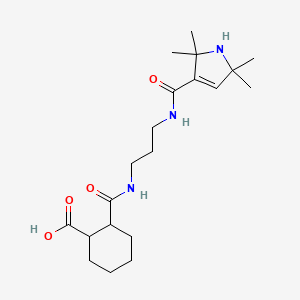
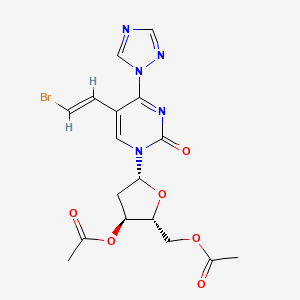

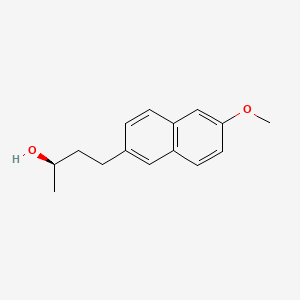
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
